molecular formula C12H10BrNO B1374594 2-(Benzyloxy)-4-bromopyridine CAS No. 960298-00-4

2-(Benzyloxy)-4-bromopyridine

Cat. No. B1374594
M. Wt: 264.12 g/mol
InChI Key: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromopyridine (2-Bromo-benzyloxy-pyridine) is a heterocyclic compound, which is a type of organic compound containing a ring of atoms of at least three different elements. It is an important building block in organic chemistry and is used in the synthesis of various pharmaceuticals and other compounds. 2-Bromo-benzyloxy-pyridine is a versatile compound and has a wide range of applications in medicinal and industrial fields.

Scientific Research Applications

Synthesis of Multidentate Chelating Ligands

2-(Benzyloxy)-4-bromopyridine is used in the synthesis of multidentate chelating ligands. These ligands are crucial in coordination chemistry for forming stable complexes with metal ions, which have applications in catalysis, material science, and medicine .

Preparation of Sequential Polypeptides

This compound is also utilized in the preparation of sequential polypeptides, which are important in the study of proteins and enzymes, drug design, and understanding biological processes .

Benzyl Ether and Ester Synthesis

A derivative of 2-(Benzyloxy)-4-bromopyridine, namely 2-Benzyloxy-1-methylpyridinium triflate, is a reagent for the synthesis of benzyl ethers and esters. These are valuable in pharmaceuticals, fragrances, and as protective groups in organic synthesis .

Pharmaceutical Intermediate

Due to its reactivity, 2-(Benzyloxy)-4-bromopyridine acts as an intermediate in pharmaceutical research, aiding in the development of new drugs and therapeutic agents .

Synthesis of Optically Active Compounds

It is involved in the synthesis of optically active compounds such as (S)-2-(benzyloxy)propanal, which can be used to produce other chiral chemicals that are significant in creating drugs with specific enantiomeric properties.

Organic Synthesis Research

In organic synthesis research, this compound is used for constructing complex organic molecules due to its reactive bromo and benzyloxy groups, which can undergo various chemical transformations .

Photophysical Studies

A related compound, trans 2-((2-(benzyloxy)benzylidene)amino)phenol (BBAP), has been synthesized for photophysical studies. Such studies are essential for developing new materials with specific light-absorbing or emitting properties .

properties

IUPAC Name

4-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682431
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromopyridine

CAS RN

960298-00-4
Record name 2-(Benzyloxy)-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluoropyridine (1 eq.), benzyl alcohol (1.2 eq.) and dibenzo-18-crown-6 (0.05 eq.) in toluene (0.4 M) was added potassium hydroxide (2 eq.). A Dean-Stark apparatus was then attached and the reaction suspension was heated at reflux for 3 h. After cooling to RT, the reaction mixture was diluted with hexanes and then filtered through a pad of celite. Concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of column chromatography (SiO2, 97:3 (v/v) Hex:Et2O) afforded the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

A mixture of 4-Bromo-1H-pyridin-2-one (0.613 g), silver carbonate (0.63 g) and benzyl bromide (0.50 mL) in benzene (10 mL) was heated at 50° C. for 24 hours, protected from light. Reaction mixture stirred ambient temperature for 16 hours. Reaction mixture was filtered through a pad of CELITE, which was washed ethyl acetate. The filtrate was concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 2-Benzyloxy-4-bromo-pyridine (0.6043 g): LCMS-ESI+: calc'd for C12H11BrNO: 265.12 (M+H+). Found: 263.8, 265.8 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gadre - 2019 - scholar.archive.org
This work mainly focuses on the synthesis of pyrrolo [2, 3-b] pyridones as part of a larger modular system of heterocyclic ligands that is designed to bind DNA in a sequence selective …
Number of citations: 2 scholar.archive.org
UH Shah - 2017 - search.proquest.com
Schizophrenia is a chronic psychotic illness affecting~ 21 million people globally. Currently available antipsychotic agents act through a dopamine D 2 receptor mechanism, and …
Number of citations: 4 search.proquest.com

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